molecular formula C10H12ClNO4 B12843210 2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride

2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B12843210
M. Wt: 245.66 g/mol
InChI Key: UTHDCKJFEAPTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C10H12ClNO4. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The presence of a formyl group and a hydroxyl group on the phenyl ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available tyrosine.

    Formylation: The hydroxyl group on the phenyl ring of tyrosine is protected, and the formyl group is introduced using formylating agents such as formic acid or formic anhydride.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: 2-Amino-3-(3-carboxy-4-hydroxyphenyl)propanoic acid.

    Reduction: 2-Amino-3-(3-hydroxymethyl-4-hydroxyphenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12;/h1-3,5,8,13H,4,11H2,(H,14,15);1H

InChI Key

UTHDCKJFEAPTEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.